An In-depth Technical Guide to Ethopabate-d5: Chemical Properties and Structure
An In-depth Technical Guide to Ethopabate-d5: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Ethopabate-d5. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Chemical and Physical Properties
Ethopabate-d5 is the deuterated analog of Ethopabate, an antiparasitic agent. The incorporation of five deuterium (B1214612) atoms on the ethoxy group makes it an ideal internal standard for mass spectrometry-based quantification of Ethopabate in various biological matrices.[1] Below is a summary of its key chemical and physical properties.
Table 1: Chemical Identification of Ethopabate-d5
| Identifier | Value |
| IUPAC Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate[1] |
| Synonyms | Ethopabate ethyl-d5[2] |
| CAS Number | 2469244-16-2[2] |
| Molecular Formula | C₁₂H₁₀D₅NO₄[2] |
| Molecular Weight | 242.29 g/mol [1][2] |
| Canonical SMILES | O=C(OC)C1=CC=C(NC(C)=O)C=C1OC([2H])([2H])C([2H])([2H])[2H][2] |
Table 2: Physical and Chemical Properties of Ethopabate-d5
| Property | Value | Notes |
| Physical Form | Solid | Data for non-deuterated Ethopabate. |
| Melting Point | 148-151 °C | Data for non-deuterated Ethopabate. |
| Boiling Point | 426.1 ± 35.0 °C | Predicted value for non-deuterated Ethopabate. |
| Solubility | Water: Practically insoluble. Methanol, Ethanol: Soluble. Chloroform: Freely soluble. DMSO, DMF: Soluble. | Data for non-deuterated Ethopabate. Deuteration is unlikely to significantly alter these properties. |
| Storage | Store at 2-8°C for long-term storage.[2] | |
| Purity (by HPLC) | ≥99.65%[2] | As reported by a commercial supplier. |
Chemical Structure
The chemical structure of Ethopabate-d5 is characterized by a benzoate (B1203000) core with an acetamido group at the 4-position and a deuterated ethoxy group at the 2-position.
Figure 1. Chemical structure of Ethopabate-d5.
Experimental Protocols
General Synthesis of Ethopabate-d5
One general approach involves the Williamson ether synthesis, where the sodium salt of methyl 4-acetamido-2-hydroxybenzoate is reacted with a deuterated ethyl halide (e.g., bromoethane-d5).
General Synthetic Scheme:
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Protection of the amino group: The amino group of methyl 4-amino-2-hydroxybenzoate (B10774363) is first protected, for instance, by acetylation using acetic anhydride (B1165640) to form methyl 4-acetamido-2-hydroxybenzoate.
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Formation of the alkoxide: The hydroxyl group of methyl 4-acetamido-2-hydroxybenzoate is deprotonated using a suitable base, such as sodium hydride, to form the corresponding sodium alkoxide.
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Williamson ether synthesis: The resulting alkoxide is then reacted with bromoethane-d5 (B31941) (CH₃CH₂D₅Br) to yield Ethopabate-d5.
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Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Quantification of Ethopabate in Biological Matrices using Ethopabate-d5 as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of Ethopabate in a biological matrix (e.g., chicken plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethopabate-d5 as an internal standard.
3.2.1. Materials and Reagents
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Ethopabate analytical standard
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Ethopabate-d5 internal standard
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Acetonitrile (B52724) (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Blank biological matrix (e.g., chicken plasma)
3.2.2. Preparation of Solutions
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Stock Solutions (1 mg/mL): Prepare stock solutions of Ethopabate and Ethopabate-d5 in methanol.
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Working Standard Solutions: Prepare a series of working standard solutions of Ethopabate by serial dilution of the stock solution with a mixture of water and acetonitrile.
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Internal Standard Working Solution: Prepare a working solution of Ethopabate-d5 at a fixed concentration (e.g., 100 ng/mL) in a mixture of water and acetonitrile.
3.2.3. Sample Preparation (Protein Precipitation)
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To 100 µL of the plasma sample, add 20 µL of the Ethopabate-d5 internal standard working solution and vortex briefly.
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Add 300 µL of cold acetonitrile to precipitate the proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
3.2.4. LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.3 mL/min.
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Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
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MRM Transitions: Monitor the specific precursor to product ion transitions for Ethopabate and Ethopabate-d5. The exact m/z values will need to be determined by direct infusion of the standards.
3.2.5. Data Analysis
The concentration of Ethopabate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the analysis of the working standard solutions.
Visualizations
Mechanism of Action: Inhibition of Folate Metabolism
Ethopabate is known to be an inhibitor of folate metabolism in coccidia.[3] It acts as a competitive antagonist of para-aminobenzoic acid (PABA), a key precursor in the synthesis of folic acid. By inhibiting this pathway, Ethopabate disrupts the production of nucleotides and essential amino acids, ultimately hindering the growth and replication of the parasite.
Caption: Inhibition of folate synthesis pathway by Ethopabate.
Experimental Workflow: Quantification using an Internal Standard
The use of a deuterated internal standard like Ethopabate-d5 is crucial for accurate quantification in complex matrices. The following diagram illustrates a typical workflow for an LC-MS/MS analysis.
Caption: Workflow for LC-MS/MS quantification with an internal standard.
